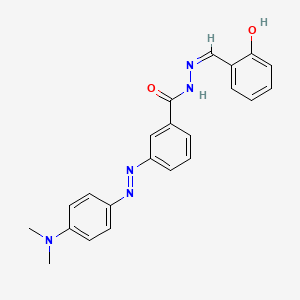
8-O-Methyl-urolithin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-Methyl-urolithin C is a naturally occurring compound belonging to the class of urolithins, which are metabolites derived from ellagitannins found in certain fruits and nuts. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-O-Methyl-urolithin C typically involves the chemical modification of ellagitannins through a series of reactions, including methylation and oxidation. The reaction conditions often require the use of strong bases or acids, and the process may involve multiple steps to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using advanced chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-O-Methyl-urolithin C can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research suggests that 8-O-Methyl-urolithin C may have therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of natural products and nutraceuticals.
Mechanism of Action
The mechanism by which 8-O-Methyl-urolithin C exerts its effects involves its interaction with molecular targets and pathways. It is believed to modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound's antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Urolithin A
Urolithin B
Urolithin D
Urolithin E
Properties
Molecular Formula |
C14H10O5 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3,9-dihydroxy-8-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-18-13-6-10-9(5-11(13)16)8-3-2-7(15)4-12(8)19-14(10)17/h2-6,15-16H,1H3 |
InChI Key |
VSSKAHKUAQIXLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1H-indol-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B15352744.png)



![Bis[3-(trifluoromethyl)phenyl]ethyne](/img/structure/B15352763.png)
![2-[(2-Chlorophenoxy)methoxy]ethyl-trimethylsilane](/img/structure/B15352781.png)




![2-[3-(1-benzofuran-2-yl)phenyl]-5-hydroxy-1H-pyrimidin-6-one](/img/structure/B15352802.png)



